molecular formula C13H12O5 B13931500 4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid

4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid

Cat. No.: B13931500
M. Wt: 248.23 g/mol
InChI Key: SDAICBIYAVPOKY-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy- is a chemical compound with the molecular formula C13H12O5 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy- typically involves the functionalization of naphthalene derivatives. One common method includes the hydroxylation and methoxylation of naphthalene carboxylic acid under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitution pattern on the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available naphthalene derivatives. The process often includes steps such as nitration, reduction, and esterification, followed by selective hydroxylation and methoxylation. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthalenemethanol derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-
  • 2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-

Uniqueness

2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

4-hydroxy-5,8-dimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H12O5/c1-17-10-3-4-11(18-2)12-8(10)5-7(13(15)16)6-9(12)14/h3-6,14H,1-2H3,(H,15,16)

InChI Key

SDAICBIYAVPOKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=C(C2=C(C=C1)OC)O)C(=O)O

Origin of Product

United States

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